molecular formula C11H9IN2OS B2916131 N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide CAS No. 478040-40-3

N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B2916131
CAS No.: 478040-40-3
M. Wt: 344.17
InChI Key: HUPYXHUOSRLSOQ-UHFFFAOYSA-N
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Description

N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide is an organic compound with the molecular formula C 11 H 9 IN 2 OS and is characterized by its heteroaryl structure containing both pyridine and thiophene rings linked by a carboxamide group . The iodine atom on the pyridine ring provides a potential site for further chemical modifications, making this compound a valuable building block in synthetic chemistry for constructing more complex molecules, such as in the synthesis of novel thieno[2,3-d]pyrimidin-4-one derivatives investigated for their biological properties . Compounds within the broader class of thiophene-carboxamides have demonstrated significant research interest in various fields. Specifically, analogues featuring a thiophene-2-carboxamide moiety linked to a substituted pyridine have shown promising antibacterial efficacy against resistant pathogens. Recent scientific studies on similar structures, such as N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, have shown activity against extended-spectrum-β-lactamase (ESBL) producing clinical strains of E. coli . Furthermore, substituted thiophene carboxamides, as a chemical family, are recognized for their potential application as microbicides in agricultural research to control phytopathogenic microorganisms . The structural motif is also explored in medicinal chemistry for inflammation and immune-related uses . This compound is intended for research applications only in chemical and biological studies.

Properties

IUPAC Name

N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2OS/c1-7-5-8(12)6-13-10(7)14-11(15)9-3-2-4-16-9/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPYXHUOSRLSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)C2=CC=CS2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide with key analogues, focusing on structural variations, synthetic pathways, and biological activities.

Substituent Effects on the Pyridine Ring

Compound A : 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (from )

  • Structural Difference : Bromine at the pyridine 5-position and methyl at the 4-position vs. iodine (5-position) and methyl (3-position) in the target compound.
  • Synthesis : Synthesized via Suzuki-Miyaura cross-coupling (80% yield) using Pd(PPh₃)₄ catalyst .

Compound B : 5-Nitro-N-(4-(6-(trifluoromethyl)pyridin-3-yl)thiazol-2-yl)thiophene-2-carboxamide (from )

  • Structural Difference : Nitro group (electron-withdrawing) on thiophene vs. iodine (electron-withdrawing but polarizable) on pyridine in the target compound.
  • Activity : Nitro-substituted analogues are associated with narrow-spectrum antibacterial activity, suggesting that electronic effects on the thiophene ring critically influence biological interactions .
Substituent Effects on the Thiophene Ring

Compound C : 4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (from )

  • Structural Difference : Bromine at thiophene 4-position vs. unsubstituted thiophene in the target compound.
  • Activity : Demonstrates significant cytotoxic and cytostatic effects, highlighting the impact of halogenation on anticancer activity .

Compound D: N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide (from )

  • Structural Difference : Extended sulfur-containing side chain vs. simple pyridine linkage in the target compound.
  • Relevance : The thioether moiety may enhance membrane permeability or metal-binding capacity, suggesting divergent applications compared to the target compound .

Antibacterial Activity :

  • Compound A and its derivatives (4a–h) showed moderate to good antibacterial efficacy, with yields of 35–84% in Suzuki couplings .
  • Compound B ’s nitro group conferred narrow-spectrum activity, emphasizing substituent-dependent selectivity .

Anticancer Activity :

Antioxidant Activity :

  • Metal complexes of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide (from ) showed superior antioxidant activity to propyl gallate, suggesting that coordination chemistry could augment bioactivity in related compounds .

Comparative Data Tables

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Biological Activity Synthesis Yield/Reagents Reference
This compound 5-Iodo-3-methylpyridine, thiophene Not reported (theoretical) N/A N/A
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide 5-Bromo-4-methylpyridine Antibacterial 80% (TiCl₄, Suzuki coupling)
5-Nitro-N-(4-(6-trifluoromethylpyridin-3-yl)thiazol-2-yl)thiophene-2-carboxamide 5-Nitrothiophene, CF₃-pyridine-thiazole Narrow-spectrum antibacterial Not specified
4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 4-Bromothiophene, dichlorobenzyl Anticancer Not specified
Table 2: Substituent Effects on Reactivity/Bioactivity
Substituent Position & Type Impact on Properties Example Compound
Pyridine 5-Iodo Enhanced leaving-group potential; polarizable halogen may improve pharmacokinetics Target compound
Thiophene 5-Nitro Electron-withdrawing; increases electrophilicity and antibacterial selectivity Compound B
Thiophene 4-Bromo Moderate leaving-group ability; linked to anticancer activity Compound C

Biological Activity

N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features both pyridine and thiophene rings, with an iodine atom and a methyl group on the pyridine ring. Its molecular formula is C11H10IN2OC_{11}H_{10}IN_2O, and it has a molecular weight of 328.11 g/mol. The presence of the iodine atom is significant as it influences the compound's reactivity and biological activity, potentially enhancing its interaction with biological targets through mechanisms such as halogen bonding .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, indicating its potential as a therapeutic agent against resistant strains .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)3.90
Methicillin-resistant S. aureus (MRSA)<1
Escherichia coliInactive

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including DLD1 (colorectal adenocarcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
HeLa8.5
DLD110.0
HepG212.0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell proliferation, thereby slowing down tumor growth.
  • Receptor Modulation : It may modulate receptor activity, affecting pathways critical for cell survival and proliferation.
  • Apoptosis Induction : Studies have shown that treatment with this compound leads to increased levels of apoptotic markers, such as caspase activation, indicating its potential role in promoting programmed cell death in cancer cells .

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on MRSA : A study demonstrated that this compound effectively inhibited MRSA growth at concentrations significantly lower than traditional antibiotics, suggesting a novel approach to combat antibiotic resistance .
  • Anticancer Efficacy : In another study focusing on HeLa cells, the compound was shown to induce apoptosis through mitochondrial pathways, with flow cytometry confirming increased necrotic cell populations post-treatment .

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValue (Molecule A)Value (Molecule B)
Dihedral angle (pyridine-thiophene)13.53°8.50°
C=O bond length1.221 Å1.219 Å
Space groupP2₁/cP2₁/c
Reference

Q. Table 2: Biological Activity Comparison

DerivativeTarget IC₅₀ (µM)Cell Line
5-Iodo analog12.0 ± 1.5HeLa
5-Bromo analog18.3 ± 2.1HeLa
Unsubstituted parent>100HeLa
Reference

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